(2,2-Difluorocyclopropyl)methanesulfonyl chloride

Description

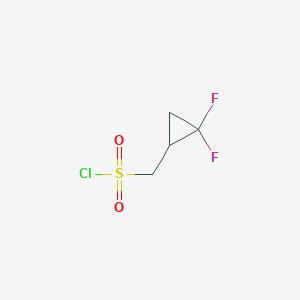

(2,2-Difluorocyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a strained cyclopropane ring substituted with two fluorine atoms at the 2,2-positions. Its molecular formula is C₅H₆ClF₂O₂S, with a molecular weight of 204.62 g/mol (as inferred from structurally similar compounds in ). The compound’s key structural attributes include:

- A cyclopropane ring with two fluorine atoms enhancing electron-withdrawing effects.

- A methanesulfonyl chloride group (-SO₂Cl) attached to the cyclopropane, making it highly reactive in nucleophilic substitution reactions.

This compound is primarily used in organic synthesis, particularly in Friedel-Crafts reactions to prepare aryl ketones () and as a building block for pharmaceuticals ().

Properties

IUPAC Name |

(2,2-difluorocyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2S/c5-10(8,9)2-3-1-4(3,6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXKSUNMDGPHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-57-5 | |

| Record name | (2,2-difluorocyclopropyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluorocyclopropyl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations . This ensures the efficient and scalable production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopropyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Addition Reactions: The difluorocyclopropyl group can participate in addition reactions with electrophiles, leading to the formation of various cyclopropane derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Bases: Such as pyridine, triethylamine, and sodium hydroxide.

Solvents: Such as dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products Formed

The major products formed from reactions with this compound include sulfonamide derivatives, sulfonate esters, and various cyclopropane derivatives .

Scientific Research Applications

Chemical Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions, which are fundamental in creating diverse organic compounds.

- Reagent in Reactions : It acts as a reagent in various chemical reactions, facilitating the formation of sulfonamides and other derivatives.

- Synthesis of Specialty Chemicals : It is employed in synthesizing specialty chemicals that possess unique properties due to the difluorocyclopropyl moiety.

Biological Applications

In biological research, (2,2-Difluorocyclopropyl)methanesulfonyl chloride is utilized for modifying biomolecules:

- Modification of Proteins and Nucleic Acids : The compound can be used to study the structure and function of proteins and nucleic acids through selective modification.

- Enzyme Inhibition Studies : As a sulfonyl chloride, it can inhibit enzymatic activity by modifying nucleophilic residues within enzyme active sites, thereby altering metabolic pathways.

Pharmaceutical Development

The compound has notable implications in the field of pharmaceuticals:

- Precursor in Drug Synthesis : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents.

- Potential Antimicrobial and Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity and anti-inflammatory effects, making it a candidate for further development in treating infections and inflammatory diseases.

Industrial Applications

In industry, this compound is used to produce specialty chemicals with desirable properties:

- Production of Unique Materials : Its unique chemical structure enables the production of materials that exhibit specific characteristics beneficial for various industrial applications.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of sulfonamide derivatives related to this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential application in developing new antibiotics.

Case Study 2: Anti-inflammatory Research

Research into the anti-inflammatory effects of sulfonamide derivatives demonstrated that certain compounds could effectively inhibit pro-inflammatory cytokine release in cell cultures. This indicates a possible role for this compound in managing inflammatory diseases.

Case Study 3: Mechanistic Insights

A mechanistic study focused on sulfonamide compounds revealed their ability to modulate signaling pathways related to apoptosis and cell proliferation. This suggests potential applications in cancer therapy.

Toxicity and Safety Profile

The safety profile of this compound indicates that it is classified as a skin and eye irritant:

| Toxicity Parameter | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 3 (Respiratory) |

Acute exposure can lead to severe skin burns and eye damage. Inhalation may cause respiratory irritation, emphasizing the need for appropriate safety measures when handling this compound.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group and the difluorocyclopropyl group . The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives . The difluorocyclopropyl group can participate in addition and elimination reactions, leading to the formation of cyclopropane derivatives and other unsaturated compounds . These reactions are facilitated by the presence of suitable reagents and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares (2,2-Difluorocyclopropyl)methanesulfonyl chloride with three closely related sulfonyl chlorides:

Key Observations:

Substituent Effects on Reactivity: The fluorine atoms in the cyclopropane ring increase electrophilicity due to their strong electron-withdrawing nature, enhancing reactivity in nucleophilic substitutions compared to chlorine analogs ().

Electronic vs. Steric Modifications :

- 2-Difluoromethoxy-benzenesulfonyl chloride replaces the cyclopropane with a benzene ring, altering electronic properties. The -OCHF₂ group provides resonance stabilization, making it less reactive than cyclopropane-based analogs ().

Applications :

Biological Activity

(2,2-Difluorocyclopropyl)methanesulfonyl chloride is an organosulfur compound notable for its unique structure and potential biological applications. This article delves into its biological activity, focusing on its chemical properties, reactivity, and implications in medicinal chemistry and agrochemicals.

The compound has the molecular formula and is characterized by a methanesulfonyl chloride group attached to a cyclopropane ring with two fluorine atoms at the 2-position. Its physical state is typically a colorless to pale yellow liquid, soluble in polar organic solvents but reactive with water, alcohols, and amines.

As a potent electrophile due to its sulfonyl chloride functionality, this compound participates in nucleophilic substitution reactions with various biological macromolecules. This reactivity allows it to modify proteins and nucleic acids, potentially influencing biological pathways and therapeutic outcomes.

1. Reactivity with Biological Molecules

The compound's interactions with biological molecules have been explored primarily through substitution reactions with nucleophiles such as amines and alcohols. These studies reveal insights into its mechanism of action and potential therapeutic applications.

2. Potential Therapeutic Applications

Research suggests that this compound may serve as an intermediate in the synthesis of biologically active compounds. Its unique electronic properties due to the presence of fluorine atoms may enhance its bioactivity compared to non-fluorinated analogs. For instance, the difluorinated structure can increase lipophilicity, which is advantageous for drug design.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (1-Fluoro-1-methylcyclopropyl)methanesulfonyl chloride | One fluorine atom | Less steric hindrance compared to difluoro variant |

| (2-Chlorocyclopropyl)methanesulfonyl chloride | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |

| (Cyclobutyl)methanesulfonyl chloride | Cyclobutane ring | Larger ring size affects strain and reactivity |

| (Perfluorocyclopropyl)methanesulfonyl chloride | Fully fluorinated cyclopropane | Enhanced lipophilicity and potential bioactivity |

The presence of two fluorine atoms significantly alters the electronic properties and sterics of this compound compared to others, leading to distinct chemical behaviors and biological activities.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (2,2-Difluorocyclopropyl)methanesulfonyl chloride in laboratory settings?

- Methodological Approach :

- Step 1 : Prepare the cyclopropane precursor, such as 2-(2,2-difluorocyclopropyl)ethanol, via cyclopropanation of fluorinated alkenes using transition metal catalysts or photochemical methods.

- Step 2 : Oxidize the alcohol to the corresponding carboxylic acid or intermediate using oxidizing agents like Jones reagent or TEMPO/NaClO.

- Step 3 : React the intermediate with methanesulfonyl chloride (MsCl) in anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. Maintain temperatures between 0–25°C to minimize side reactions .

- Key Considerations : Use inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., THF, DCM) to prevent hydrolysis of the sulfonyl chloride group.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Recommended Techniques :

- ¹H/¹⁹F/¹³C NMR : To confirm the cyclopropane ring geometry, fluorinated substituents, and sulfonyl chloride moiety. For example, ¹⁹F NMR can resolve geminal fluorine coupling (J ~ 200–300 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₅H₆ClF₂O₂S) and isotopic patterns.

- FT-IR Spectroscopy : Identify characteristic S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1000 cm⁻¹).

- HPLC/Purity Analysis : Use reverse-phase columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound in experimental procedures?

- Key Precautions :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of vapors .

- Ventilation : Ensure local exhaust ventilation (LEV) systems are operational. Avoid open handling in non-controlled environments.

- Spill Management : Absorb spills with inert materials (silica, sand) and neutralize with sodium bicarbonate. Collect residues in sealed containers for hazardous waste disposal .

- Storage : Store in airtight, corrosion-resistant containers (glass) at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize transition states. Anhydrous conditions are critical to prevent hydrolysis .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride group for nucleophilic attack.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like dimerization, while gradual warming post-reaction ensures completion.

- Stoichiometry : Use a 10–20% excess of MsCl to drive the reaction to completion. Monitor progress via TLC or in-situ IR spectroscopy .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Framework :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic regions (e.g., sulfonyl chloride group) for nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., proteases) to study binding affinities and transition states.

- QSAR Modeling : Correlate structural features (e.g., cyclopropane strain, fluorine electronegativity) with biological activity using datasets from analogous sulfonyl chlorides .

Q. How does the presence of the difluorocyclopropyl group influence the physicochemical properties and reactivity of methanesulfonyl chloride derivatives?

- Comparative Analysis :

| Substituent | Effect on Reactivity | Physicochemical Impact |

|---|---|---|

| Difluorocyclopropyl | Increases electrophilicity via ring strain (cyclopropane) and electron-withdrawing F atoms. Enhances stability against hydrolysis compared to non-fluorinated analogs. | Higher logP (lipophilicity) due to fluorination. Lower solubility in polar solvents. |

| Trifluoromethyl (CF₃) | Stronger electron-withdrawing effect but lacks ring strain. | Higher density and thermal stability. |

| Acyl Chloride (COCl) | Similar reactivity but prone to hydrolysis. | Higher volatility and reactivity with nucleophiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.